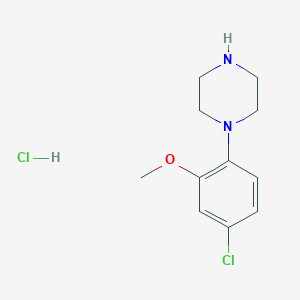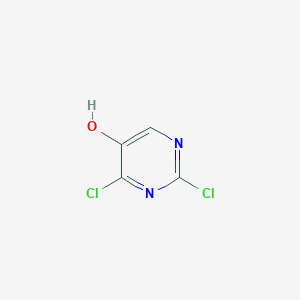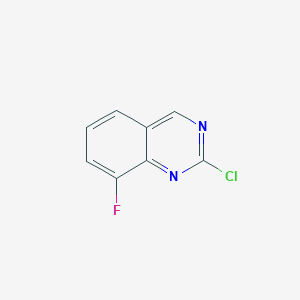![molecular formula C18H19ClN2O B1434687 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone CAS No. 1783028-21-6](/img/structure/B1434687.png)
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone
概要
説明
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone is a chemical compound with the molecular formula C18H19ClN2O and a molecular weight of 314.81 g/mol . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including pharmaceuticals and material sciences .
準備方法
The synthesis of 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone typically involves the reaction of dimethylamine with propylene oxide to form 3-(dimethylamino)propylamine. This intermediate is then reacted with 9-chloroacridine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone has several scientific research applications:
作用機序
The mechanism of action of 3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone involves its interaction with biological molecules. As an acridine derivative, it can intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can lead to various biological effects, including inhibition of DNA replication and transcription, making it a potential candidate for anticancer research.
類似化合物との比較
3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone can be compared with other acridine derivatives, such as:
2-Chloro-10-[3-(dimethylamino)propyl]-7,8-dimethoxy-10H-acridinone: This compound has similar structural features but includes additional methoxy groups, which may alter its chemical and biological properties.
Clomipramine Hydrochloride: A well-known antidepressant, clomipramine hydrochloride shares a similar core structure but differs in its specific functional groups and therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
3-chloro-10-[3-(dimethylamino)propyl]acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-20(2)10-5-11-21-16-7-4-3-6-14(16)18(22)15-9-8-13(19)12-17(15)21/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFMDKBPBDZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(cyclopropylmethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434604.png)
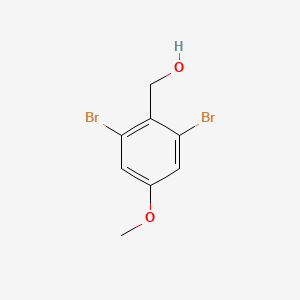
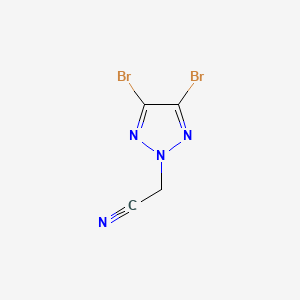
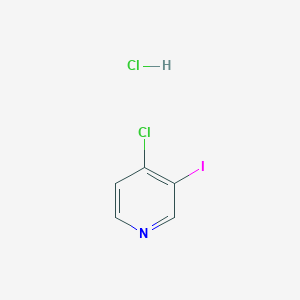
![Ethyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1434612.png)
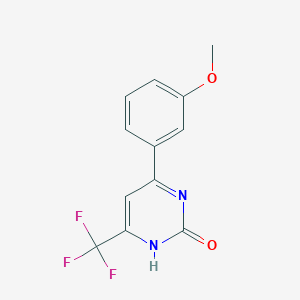
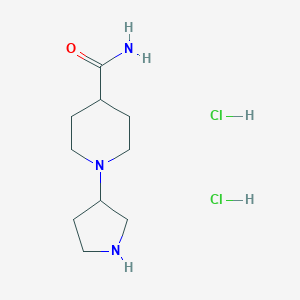


![3-(piperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B1434619.png)
